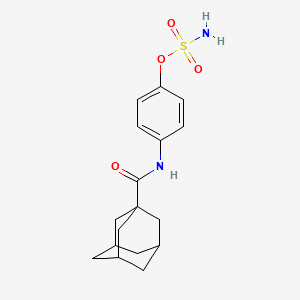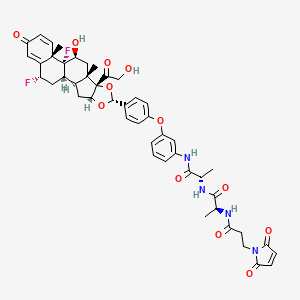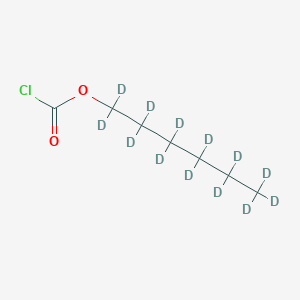
Hexyl chlorocarbonate-d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl chlorocarbonate-d13, also known as Hexyl chloroformate-d13 or Hexyloxycarbonyl-d13 chloride, is a deuterium-labeled compound. It is a stable isotope of Hexyl chlorocarbonate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl chlorocarbonate-d13 is synthesized by incorporating deuterium into Hexyl chlorocarbonate. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated reagents. The production process is carefully controlled to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl chlorocarbonate-d13 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and carbon dioxide.
Reduction: The compound can be reduced to form hexanol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous solutions, mild acidic or basic conditions
Major Products Formed
Carbamates and Carbonates: Formed through substitution reactions
Applications De Recherche Scientifique
Hexyl chlorocarbonate-d13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Hexyl chlorocarbonate-d13 involves the incorporation of deuterium into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and metabolic pathways. This can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl chlorocarbonate: The non-deuterated form of Hexyl chlorocarbonate-d13.
Methyl chlorocarbonate: A similar compound with a methyl group instead of a hexyl group.
Ethyl chlorocarbonate: A similar compound with an ethyl group instead of a hexyl group
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields .
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clé InChI |
KIWBRXCOTCXSSZ-UTBWLCBWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
SMILES canonique |
CCCCCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
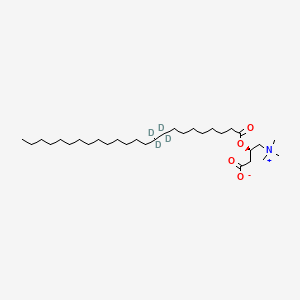
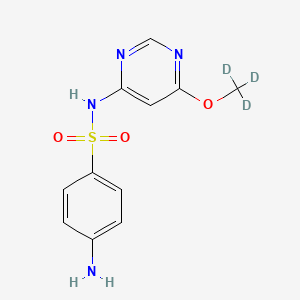
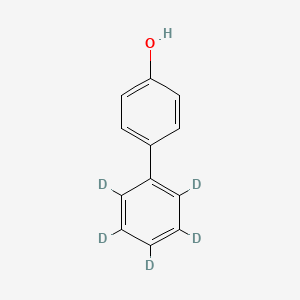
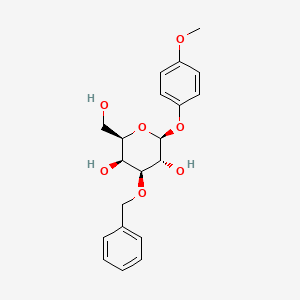
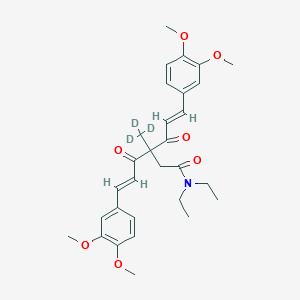
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
